molecular formula C12H7ClN2O B176258 2-Chlorophenazine 5-oxide CAS No. 1211-09-2

2-Chlorophenazine 5-oxide

Cat. No. B176258
CAS RN: 1211-09-2
M. Wt: 230.65 g/mol
InChI Key: BKCPNDKKVXMVHG-UHFFFAOYSA-N
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Description

2-Chlorophenazine 5-oxide is a chemical compound with the CAS Number: 1211-09-2 and a molecular weight of 230.65 . It is a yellow to brown solid .


Molecular Structure Analysis

The IUPAC name for 2-Chlorophenazine 5-oxide is the same as its common name . The InChI code for this compound is 1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H .


Physical And Chemical Properties Analysis

2-Chlorophenazine 5-oxide is a yellow to brown solid . It has a molecular weight of 230.65 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Piperidinophenazine Derivatives : 2-Chlorophenazine 5-oxide demonstrates enhanced reactivity due to the oxide groups, facilitating the synthesis of various piperidinophenazines (Endo, Tada, & Katagiri, 1969).
  • Reactivity with Thionyl Chloride and Paratoluenesulfonyl Chloride : The compound undergoes chemical reactions under certain conditions to yield chlorinated products, with varying outcomes based on the presence of different acid chlorides (Nasielski, Heilporn, Chauveheid, Poppe, & Nasielski‐Hinkens, 2010).

Environmental Applications

  • Decomposition in the Presence of Iron Oxides : Studies have shown that 2-Chlorophenazine 5-oxide can be catalytically decomposed by various iron oxides, important for environmental remediation applications (Huang, Lu, & Chen, 2001).
  • Supercritical Water Oxidation : Enhanced oxidation in supercritical water, facilitated by catalysts, reduces toxic byproducts, indicating potential for waste treatment and environmental decontamination (Lin and Wang, 2000).

Photocatalysis and Pollution Control

  • Solar Energy Utilization : Utilization in the degradation of pollutants under solar light, suggesting applications in wastewater treatment and pollution control (Gryglik, Miller, & Ledakowicz, 2004).
  • Visible Light Catalysis with Copper-Doped Titanium Dioxide : The compound is degraded efficiently under visible light when catalyzed by modified titanium dioxide, offering solutions for environmental purification (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

Thermal Oxidation Studies

  • Thermal Oxidation Analysis : Research on thermal oxidation in air provides insights into the decomposition processes and reaction pathways, essential for understanding its environmental impact and degradation mechanisms (Briois, Visez, Baillet, & Sawerysyn, 2006).

Catalysis and Reaction Studies

  • Role in Nucleophilic Substitution Reactions : 2-Chlorophenazine 5-oxide plays a role in nucleophilic substitution reactions, highlighting its chemical versatility and utility in synthetic chemistry (Tada, 1978).

High-Temperature Reduction Studies

Wastewater Treatment Applications

  • Application in Electrochemical Degradation for Wastewater Treatment : The effectiveness of 2-Chlorophenazine 5-oxide in electrochemical oxidation processes offers potential for wastewater treatment technologies (Polcaro, Palmas, Renoldi, & Mascia, 1999).

Safety And Hazards

While specific safety and hazard information for 2-Chlorophenazine 5-oxide was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are also advised .

properties

IUPAC Name

2-chloro-5-oxidophenazin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15(12)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCPNDKKVXMVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153150
Record name Phenazine, 2-chloro-, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenazine 5-oxide

CAS RN

1211-09-2
Record name 1211-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1211-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazine, 2-chloro-, 5-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90153150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Endo, M Tada, K Katagiri - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
A number of new piperidinophenazines have been prepared by the reactions of various halogenophenazines and their oxides, including several new compounds, with piperidine. The …
Number of citations: 6 www.journal.csj.jp
IJ Pachter, MC Kloetzel - Journal of the American Chemical …, 1952 - ACS Publications
… run as described here for 2-chlorophenazine-5-oxide. The … 2-chlorophenazine5-oxide is not very soluble in cold benzene. … Alcoholysis of 2-Chlorophenazine-5-oxide.—Under the …
Number of citations: 35 pubs.acs.org
H Endo, M Tada, K Katagiri - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
A number of new morpholinophenazines have been prepared by the reactions of various halogenophenazine derivatives with morpholine. It has been found that the replacement of the …
Number of citations: 5 www.journal.csj.jp
H Otomasu - Pharmaceutical Bulletin, 1956 - jstage.jst.go.jp
… From 2—chlorophenazine 5~oxide (Vlll), mononitro compound (1X) was obtained in 90% yield. This was converted into the dichloro derivative (XI) of mp 266 by way of …
Number of citations: 5 www.jstage.jst.go.jp
H Endo, M Tada, K Katagiri - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
In previous papers, 1, 2) the reactions of halogenophenazine derivatives with piperidine and morpholine were reported. In this paper, the reactions of various halogenophenazine …
Number of citations: 2 www.journal.csj.jp
B Cross, CL Dunn, DH Payne… - Journal of the Science of …, 1969 - Wiley Online Library
… To methylmercaptan (0.7 g) and sodium hydroxide (0.7 g) in ethanol (200 ml) was added 2-chlorophenazine-5-oxide (1.9 g). The mixture was heated under reflux for 16 h. Ethanol and …
Number of citations: 15 onlinelibrary.wiley.com
W Bradley, JD Hannon - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… diphenyl disulphoxide, resulted when 2-chlorophenazine 5-oxide was used. The structure of 2… There was no reaction when 2-chlorophenazine 5-oxide was heated with sodium benzene…
Number of citations: 0 pubs.rsc.org
B Cross, CL Dunn, DH Payne… - Journal of the Science of …, 1969 - Wiley Online Library
… An aniline solution (14 1) of 2-chlorophenazine-5-oxide (1,264 g) was heated under reflux for 8 hours. Excess aniline was distilled off in vacuo to a volume of 2.5 1. On cooling, the …
Number of citations: 10 onlinelibrary.wiley.com
TR Emerson, CW Rees - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Phenazine 5-oxide, prepared by Pachter and Kloetzel's method l4 for 2-chlorophenazine 5-oxide, had mp 229" (Found: C, 73-3; H, 3.8. Calc. for C,,H,N,O: C, 73.5; H, 4.1%) (Clemo and …
Number of citations: 3 pubs.rsc.org
ES Olson - 1964 - thesis.library.caltech.edu
PART I. The structure of the orange pigment from Pseudomonas aureofaciens was investigated and found to be 1-carboxy-2-hydroxyphenazine. A degradation product, 1-methyl-2-…
Number of citations: 0 thesis.library.caltech.edu

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